7-Methyl-1-benzofuran-6-carboxylic acid
Description
Overview of Benzofuran (B130515) Derivatives in Contemporary Organic Chemistry Research
Benzofuran, a heterocyclic compound consisting of a fused benzene (B151609) and furan (B31954) ring, serves as a core structural motif in a multitude of natural products and synthetic molecules. nih.govrsc.org In contemporary organic chemistry, benzofuran derivatives are the subject of intense investigation due to their significant therapeutic potential. wisdomlib.org These compounds have been shown to exhibit a wide array of biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties. rsc.orgwisdomlib.orgnih.gov The synthesis of novel benzofuran derivatives remains a key focus for medicinal chemists, with ongoing efforts to develop efficient and innovative synthetic methodologies. nih.govacs.org Researchers are continually exploring new catalytic strategies and reaction pathways to access structurally diverse benzofuran-based molecules. nih.govorganic-chemistry.org
Contextualizing 7-Methyl-1-benzofuran-6-carboxylic Acid within the Benzofuran Scaffold
This compound is a specific derivative of the benzofuran scaffold, characterized by a methyl group at the 7-position and a carboxylic acid group at the 6-position of the benzofuran ring system. While specific research on this particular compound is not extensively documented in publicly available literature, its chemical structure places it within the important class of benzofuran carboxylic acids. The presence of both the benzofuran core and the carboxylic acid functional group suggests potential for biological activity and utility as a synthetic intermediate. The methyl substituent may influence the compound's lipophilicity and metabolic stability, potentially modulating its pharmacological profile compared to unsubstituted analogs.
Current Research Landscape and Emerging Areas for Benzofuran Carboxylic Acids
The current research landscape for benzofuran carboxylic acids is vibrant and multifaceted. A significant area of focus is their application in medicinal chemistry. For instance, certain benzofuran-2-carboxylic acid derivatives have been identified as potent inhibitors of lymphoid tyrosine phosphatase (LYP), a target for cancer immunotherapy. nih.gov Other studies have explored benzofuran-based carboxylic acids as carbonic anhydrase inhibitors with potential antiproliferative effects against breast cancer cell lines. acs.org The development of efficient synthetic routes to functionalized benzofuran carboxylic acids is also an active area of research, with methodologies such as C-H functionalization being explored to create diverse molecular libraries for biological screening. bohrium.comnih.gov
Emerging areas of interest include the use of benzofuran carboxylic acids as building blocks in the synthesis of more complex molecules and materials. Their utility as intermediates in the preparation of pharmaceutical agents and other high-value chemicals is a subject of ongoing investigation. chemicalbook.com
Defined Research Gaps and Future Academic Trajectories for this compound
Given the limited specific data on this compound, a clear research gap exists. Future academic trajectories for this compound would likely involve a systematic investigation of its fundamental chemical and biological properties.
A primary research direction would be the development of a robust and efficient synthesis for this compound. Once synthesized, a thorough characterization of its physicochemical properties would be necessary. Subsequently, screening for a range of biological activities would be a logical next step, guided by the known activities of other benzofuran carboxylic acids. This could include assays for anticancer, antimicrobial, and anti-inflammatory properties.
Furthermore, exploring its potential as a synthetic intermediate for the preparation of novel esters, amides, and other derivatives could open up new avenues for drug discovery and materials science. The structure-activity relationships of these new derivatives could then be investigated to understand the influence of the methyl and carboxylic acid groups on biological activity.
Below is a table summarizing the key research areas and potential applications for benzofuran carboxylic acids, which can serve as a guide for future studies on this compound.
| Research Area | Potential Applications | Key Findings for Related Compounds |
| Medicinal Chemistry | Anticancer, Antimicrobial, Anti-inflammatory agents | Benzofuran-2-carboxylic acid derivatives show promise as LYP inhibitors for cancer immunotherapy. nih.gov |
| Synthetic Chemistry | Building blocks for complex molecules | C-H functionalization techniques are being developed for the efficient synthesis of diverse benzofuran derivatives. bohrium.comnih.gov |
| Materials Science | Development of novel functional materials | The benzofuran scaffold is being explored for its electronic and photophysical properties. |
Structure
3D Structure
Properties
Molecular Formula |
C10H8O3 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
7-methyl-1-benzofuran-6-carboxylic acid |
InChI |
InChI=1S/C10H8O3/c1-6-8(10(11)12)3-2-7-4-5-13-9(6)7/h2-5H,1H3,(H,11,12) |
InChI Key |
CDVMWTAGTIOTOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC=C2)C(=O)O |
Origin of Product |
United States |
Structure Activity Relationship Sar Investigations of Benzofuran Carboxylic Acid Derivatives
Positional Influence of Substituents on Biological Efficacy
The strategic placement of functional groups on the benzofuran (B130515) ring system can significantly modulate the biological response of the resulting derivatives. Understanding the influence of these substituents is paramount in the design of potent and selective therapeutic agents.
The carboxylic acid group is a key pharmacophore in many biologically active benzofuran derivatives. Its presence significantly influences the molecule's physicochemical properties, such as acidity and water solubility, which in turn affect its pharmacokinetic and pharmacodynamic profiles. At physiological pH, the carboxylic acid is typically ionized, allowing it to participate in ionic interactions with biological targets. This moiety can act as a hydrogen bond donor and acceptor, facilitating strong binding to the active sites of enzymes and receptors. For instance, the carboxylic acid function is crucial for the interaction of some benzofuran derivatives with carbonic anhydrases, where it can coordinate with the zinc ion in the active site or anchor to the zinc-bound water molecule. nih.govtandfonline.comtandfonline.com
While specific studies on 7-methyl-1-benzofuran-6-carboxylic acid are limited, the influence of methyl groups on the biological activity of benzofuran derivatives has been noted in broader contexts. Methylation can impact the molecule's lipophilicity, which can affect its ability to cross cell membranes. Furthermore, the introduction of a methyl group at the C-7 position can have steric implications, potentially influencing the orientation of the molecule within a binding pocket and thereby affecting its interaction with the target protein. For example, in a study of benzofuran derivatives as tubulin polymerization inhibitors, the introduction of a hydroxyl group at C-7, adjacent to a methoxy group at C-6, was shown to enhance anticancer activity by providing an additional hydrogen bond donor for interaction with the target. nih.govnih.gov This suggests that substitution at the C-7 position is a critical determinant of biological activity.
The introduction of halogen atoms, such as chlorine, bromine, or fluorine, into the benzofuran ring is a common strategy to enhance the cytotoxic and antimicrobial properties of these compounds. nih.govnih.gov Halogenation can increase the lipophilicity of the molecule, which may improve its cell permeability. Moreover, halogens can form halogen bonds, which are non-covalent interactions that can contribute to the binding affinity of the compound to its biological target. nih.gov
Studies on various halogenated benzofuran derivatives have demonstrated a significant increase in their anticancer activities. nih.govnih.gov For instance, brominated derivatives of benzofuran have been shown to be more cytotoxic than their chlorine-containing counterparts. nih.gov The position of the halogen atom is also a critical factor, with substitution at the para position of a phenyl ring attached to the benzofuran scaffold often leading to maximum activity. nih.gov In the context of antimicrobial activity, halogenated benzofuran derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.govmdpi.com
Table 1: Cytotoxic Activity of Halogenated Benzofuran Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-bromomethyl-benzofuran-2-carboxylic acid ethyl ester | Murine Lung Cancer | - |
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung Carcinoma) | Most promising activity |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung Carcinoma) | Significant activity |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 (Liver Carcinoma) | Significant activity |
Substitutions at the C-2 and C-3 positions of the benzofuran ring have been extensively studied and are known to be crucial for modulating the cytotoxicity and selectivity of these compounds. nih.gov Early SAR studies identified that ester or heterocyclic ring substitutions at the C-2 position were critical for the cytotoxic activity of benzofuran derivatives. nih.gov
The nature of the substituent at these positions can influence the molecule's interaction with various biological targets. For example, the introduction of a 3-(3,4,5-trimethoxybenzoyl) group at the C-3 position of a 2-methyl-6-methoxy-7-hydroxybenzofuran scaffold resulted in a potent and selective antiproliferative agent. nih.gov Conversely, the removal of aromatic rings at the C-2 and C-3 positions in certain viniferin analogues led to an increase in cytotoxic activity. mdpi.com The presence of a bromine atom attached to a methyl group at the C-3 position has also been shown to confer remarkable cytotoxic activity. nih.govresearchgate.net
Correlation between Molecular Architecture and Enzyme Inhibition Profiles
The specific arrangement of atoms and functional groups in benzofuran carboxylic acid derivatives dictates their ability to inhibit various enzymes, making them attractive candidates for the development of targeted therapies.
Benzofuran-based carboxylic acids have emerged as a versatile class of carbonic anhydrase inhibitors (CAIs). nih.govacs.orgnih.gov Carbonic anhydrases are a family of metalloenzymes that play a crucial role in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and cancer.
The carboxylic acid moiety of these benzofuran derivatives is a key feature for their inhibitory activity. It can interact with the carbonic anhydrase active site through several mechanisms. One proposed mechanism involves the coordination of the carboxylate anion to the catalytic zinc ion within the active site. nih.gov Another mechanism suggests that the carboxylic acid can anchor to the zinc-bound water molecule or hydroxide ion. nih.gov Furthermore, some benzofuran carboxylic acid derivatives may act by occluding the entrance of the carbonic anhydrase active site cavity, thereby blocking the access of the substrate. nih.gov
The structure of the benzofuran scaffold and the nature of other substituents also play a significant role in determining the potency and isoform selectivity of these inhibitors. For instance, SAR studies have revealed that appending ortho- and para-benzoic acids is more advantageous for human carbonic anhydrase II (hCA II) inhibition than the incorporation of meta-benzoic acid. acs.org Additionally, the replacement of a benzoic acid moiety with a hippuric acid moiety has been shown to decrease or abolish inhibitory activity against several hCA isoforms. nih.govacs.org
Table 2: Inhibition of Carbonic Anhydrase Isoforms by Benzofuran-Based Carboxylic Acid Derivatives
| Compound Moiety | Target Isoform | Inhibition Constant (KI) |
|---|---|---|
| Benzoic acid | hCA IX | 0.56 - 5.1 µM |
| Hippuric acid | hCA IX | 19.0 - 35.7 µM |
| 2-methylbenzofuran | hCA XII | Enhanced effectiveness |
| 5-bromobenzofuran | hCA XII | Less effective than 2-methylbenzofuran |
Modalities of Transglutaminase Inhibition
Transglutaminases (TGs) are a family of enzymes that catalyze the post-translational modification of proteins. Among these, transglutaminase 2 (TG2) is implicated in a variety of cellular processes and its dysregulation is associated with several diseases. Consequently, the development of TG2 inhibitors is an active area of research. Benzofuran-6-carboxylic acid and its derivatives have been identified as potential inhibitors of transglutaminases nih.gov. The modalities of inhibition by small molecules can be broadly categorized as reversible, irreversible, or competitive, each depending on the nature of the interaction between the inhibitor and the enzyme's active site.
Further investigation into the specific interactions between this compound and the TG2 active site would be necessary to definitively characterize its inhibitory modality. Such studies would likely involve kinetic assays to determine the nature of inhibition (e.g., competitive, non-competitive, or uncompetitive) and structural biology techniques, such as X-ray crystallography or NMR spectroscopy, to visualize the binding mode at the atomic level.
Structural Determinants of Antioxidant Activity
Benzofuran derivatives are recognized for their antioxidant properties, which are largely attributed to their ability to scavenge free radicals and chelate pro-oxidant metal ions. The antioxidant capacity of these compounds is intrinsically linked to their chemical structure, with specific functional groups and substitution patterns playing a critical role.
The ability of a compound to scavenge free radicals is a key measure of its antioxidant potential. For benzofuran derivatives, this activity is significantly influenced by the presence and position of hydroxyl (-OH) and methoxy (-OCH3) groups on the aromatic ring. These groups can donate a hydrogen atom to a radical, thereby neutralizing it and preventing a cascade of oxidative damage. The resulting radical form of the antioxidant is stabilized by resonance within the aromatic system.
While specific data on the radical scavenging activity of this compound is not extensively available, general principles of antioxidant SAR for phenolic compounds can be applied. The presence of the carboxylic acid group at the 6-position may influence the electronic properties of the ring and its radical scavenging potential. The methyl group at the 7-position could also modulate activity through steric or electronic effects.
Studies on various benzofuran derivatives have highlighted the importance of a hydroxyl group for potent antioxidant activity. For instance, certain hydroxylated and methylated benzofuran-2-carboxamide derivatives have demonstrated significant radical scavenging and inhibition of lipid peroxidation. nih.govnih.gov The antioxidant activity of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
To provide a clearer understanding of the structure-activity relationships, the following interactive table summarizes hypothetical antioxidant activity data for a series of benzofuran carboxylic acid derivatives based on general antioxidant principles.
| Compound | Substitution | Predicted DPPH Radical Scavenging Activity (IC50, µM) |
| This compound | 7-CH3, 6-COOH | Moderate |
| 1-Benzofuran-6-carboxylic acid | 6-COOH | Low to Moderate |
| 7-Hydroxy-1-benzofuran-6-carboxylic acid | 7-OH, 6-COOH | High |
| 7-Methoxy-1-benzofuran-6-carboxylic acid | 7-OCH3, 6-COOH | Moderate to High |
| 5-Hydroxy-1-benzofuran-6-carboxylic acid | 5-OH, 6-COOH | High |
Note: The data in this table is illustrative and based on established principles of antioxidant SAR for phenolic compounds. Specific experimental data for these exact compounds may vary.
Mechanistic Elucidation of Biological Activities Exhibited by Benzofuran Carboxylic Acid Derivatives
Identification of Molecular Targets and Ligand-Receptor Dynamics
Comprehensive searches for studies identifying specific molecular targets and characterizing the ligand-receptor dynamics of 7-Methyl-1-benzofuran-6-carboxylic acid were unsuccessful. Research on related benzofuran (B130515) structures suggests potential interactions with various biological molecules, but direct evidence for this specific compound is lacking.
No studies were identified that specifically characterize the binding of this compound to the active sites of enzymes. While research on other benzofuran derivatives has shown interactions with enzymes such as protein kinases and polyketide synthases, these findings cannot be directly extrapolated to this compound. Docking studies on some benzofuran compounds have suggested potential key interactions within enzyme active sites, but such data is not available for the specified molecule.
There is a lack of specific research investigating the radical scavenging pathways of this compound. Generally, the antioxidant properties of phenolic compounds, a class to which some benzofuran derivatives belong, are attributed to their ability to donate a hydrogen atom or an electron to a free radical. However, without experimental data for this compound, its specific mechanism and efficiency as a radical scavenger remain undetermined.
Modulation of Cellular Pathways by Benzofuran Carboxylic Acid Derivatives
Information regarding the modulation of cellular pathways specifically by this compound is not available in the current scientific literature. The following subsections are based on general activities observed for the broader class of benzofuran derivatives, and it is important to note that these may not be representative of the specific compound .
The molecular basis for any potential antimicrobial action of this compound has not been elucidated. Studies on other benzofuran derivatives suggest that their antimicrobial effects may arise from various mechanisms, including the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. The presence and position of substituents on the benzofuran ring have been shown to be critical for antimicrobial activity, but specific structure-activity relationships for this compound have not been established.
Specific studies elucidating how this compound might modulate antioxidant defense mechanisms are not available. In general, antioxidant compounds can bolster cellular defenses by upregulating the expression of antioxidant enzymes or by directly neutralizing reactive oxygen species (ROS). While some benzofuran derivatives have demonstrated antioxidant potential, the specific impact of this compound on cellular antioxidant pathways is unknown.
There is no direct evidence from the searched literature implicating this compound in specific anticancer pathways. Research on various other benzofuran derivatives has pointed to several potential anticancer mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of tubulin polymerization, which is crucial for cell division. Some benzofuran-based carboxylic acids have been evaluated for their anti-proliferative action against cancer cell lines, but this compound was not among those specified. The anticancer activity of benzofuran derivatives is highly dependent on their specific chemical structure.
Advanced Analytical and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework.
Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis
The ¹H-NMR spectrum of 7-Methyl-1-benzofuran-6-carboxylic acid is anticipated to provide distinct signals corresponding to each unique proton in the molecule. The expected chemical shifts (δ) are influenced by the electron-donating methyl group and the electron-withdrawing carboxylic acid group, as well as the aromatic and heterocyclic ring systems. Analysis of related benzofuran (B130515) structures suggests the following proton assignments. jetir.orgnih.govunimi.it
The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 12.0-13.0 ppm, due to its acidic nature and hydrogen bonding capabilities. The protons on the furan (B31954) ring, H-2 and H-3, are expected to resonate in the aromatic region, with H-2 likely appearing further downfield than H-3 due to its proximity to the oxygen atom. The aromatic protons on the benzene (B151609) ring, H-4 and H-5, will exhibit chemical shifts influenced by the adjacent methyl and carboxylic acid groups. The methyl group protons at position 7 will appear as a sharp singlet in the upfield region, typically around 2.4-2.6 ppm.
Expected ¹H-NMR Data for this compound
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| COOH | 12.0 - 13.0 | br s |
| H-2 | ~7.8 - 8.0 | d |
| H-3 | ~6.8 - 7.0 | d |
| H-4 | ~7.5 - 7.7 | d |
| H-5 | ~7.3 - 7.5 | d |
This is an interactive data table. Values are predicted based on analogous compounds.
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis
Complementing the ¹H-NMR data, the ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
The carbonyl carbon of the carboxylic acid is the most deshielded and is expected to appear in the range of 165-175 ppm. The quaternary carbons of the benzofuran ring system will have characteristic chemical shifts, with those bonded to oxygen (C-3a and C-7a) appearing at higher chemical shifts. The carbons of the furan ring (C-2 and C-3) and the benzene ring (C-4, C-5, C-6, and C-7) will resonate in the aromatic region, with their precise shifts determined by the electronic effects of the substituents. The methyl carbon will be observed at a characteristic upfield chemical shift. Spectroscopic data from similar benzofuran derivatives support these assignments. nih.govunimi.itrsc.org
Expected ¹³C-NMR Data for this compound
| Carbon | Expected Chemical Shift (δ, ppm) |
|---|---|
| COOH | 165 - 175 |
| C-7a | 150 - 155 |
| C-3a | 145 - 150 |
| C-2 | 140 - 145 |
| C-6 | 130 - 135 |
| C-4 | 125 - 130 |
| C-5 | 120 - 125 |
| C-7 | 115 - 120 |
| C-3 | 105 - 110 |
This is an interactive data table. Values are predicted based on analogous compounds.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is particularly well-suited for polar molecules like carboxylic acids. In positive ion mode, the expected [M+H]⁺ ion for this compound (C₁₀H₈O₃) would have a mass-to-charge ratio (m/z) corresponding to its molecular weight plus the mass of a proton. In negative ion mode, the [M-H]⁻ ion would be observed. This technique confirms the molecular weight of the synthesized compound. nih.govunimi.it
High-Resolution Mass Spectrometry for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the compound. This is a crucial step in confirming the identity of a newly synthesized molecule and distinguishing it from isomers. The experimentally determined accurate mass should be in close agreement with the theoretical mass calculated for the chemical formula C₁₀H₈O₃.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show several characteristic absorption bands.
A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is broadened due to hydrogen bonding. The C=O stretching vibration of the carboxylic acid will give rise to a strong, sharp absorption band typically in the range of 1680-1710 cm⁻¹. Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic and furan rings will be observed in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations of the furan ring and the carboxylic acid will also be present in the fingerprint region, typically between 1000 and 1300 cm⁻¹. jetir.orgnih.govunimi.it
Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C=O (Carboxylic Acid) | 1680 - 1710 | Strong, Sharp |
| C=C (Aromatic/Furan) | 1450 - 1600 | Medium to Strong |
This is an interactive data table. Values are predicted based on analogous compounds.
X-ray Diffraction (XRD) for Definitive Crystalline Structure Determination
Single-crystal X-ray Diffraction (XRD) stands as the definitive analytical method for elucidating the precise three-dimensional atomic arrangement of a crystalline solid, providing unequivocal proof of its molecular structure and stereochemistry. This technique involves directing X-rays onto a single crystal of the compound. The resulting diffraction pattern is analyzed to determine the electron density map of the molecule, from which atomic positions, bond lengths, bond angles, and torsional angles can be calculated with high precision.
While specific crystallographic data for this compound is not extensively detailed in publicly accessible literature, the application of XRD to analogous benzofuran carboxylic acid derivatives demonstrates the power of this technique for structural confirmation. For instance, studies on compounds like 1-benzofuran-2-carboxylic acid and 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid have successfully determined their crystalline structures. researchgate.netresearchgate.net These analyses reveal critical information about the planarity of the benzofuran ring system, the conformation of the carboxylic acid group relative to the ring, and the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. researchgate.netmdpi.com The hydrogen bonding between carboxylic acid moieties, often forming dimeric structures, is a key feature observed in the crystal packing of such compounds. mdpi.com
The data obtained from XRD analysis is crucial for understanding the solid-state properties of the compound and for computational modeling studies. Below is a table summarizing typical crystallographic data obtained for related benzofuran carboxylic acid structures, illustrating the type of information yielded by an XRD study.
| Parameter | 1-benzofuran-2-carboxylic acid researchgate.net | 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid mdpi.com |
|---|---|---|
| Crystal System | Monoclinic | Triclinic |
| Space Group | P21/n | P-1 |
| a (Å) | 12.016(3) | - |
| b (Å) | 3.9789(8) | - |
| c (Å) | 15.719(3) | - |
| α (°) | 90 | - |
| β (°) | 90.99(2) | - |
| γ (°) | 90 | - |
| Volume (Å3) | 749.79(15) | - |
| Z (Molecules per unit cell) | 4 | - |
Chromatographic Techniques for Separation, Purity Assessment, and Profiling
Chromatographic methods are indispensable for the separation, purification, and quantitative analysis of this compound, as well as for the identification and profiling of its related substances and impurities.
High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is the predominant technique for assessing the purity of benzofuran carboxylic acids and monitoring reaction progress. journalijcar.org This method offers high resolution, sensitivity, and reproducibility.
A typical RP-HPLC method for a related compound, 3-methylbenzofuran-2-carboxylic acid, utilizes a C18 stationary phase, which is effective for separating moderately polar to nonpolar compounds. journalijcar.org The mobile phase generally consists of a mixture of an aqueous buffer (often with an acid like acetic acid to control the ionization state of the carboxylic acid) and an organic solvent such as acetonitrile. journalijcar.org A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate impurities with a wide range of polarities. ekb.eg Detection is commonly achieved using a UV detector, as the benzofuran ring system possesses a strong chromophore. journalijcar.org
| Parameter | Condition |
|---|---|
| Column | Agilent SB C18 (250 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | Buffer (pH adjusted to 3.4 with Acetic acid) |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Binary Gradient |
| Flow Rate | 0.9 mL/min |
| Detection | UV |
This validated method allows for the simultaneous determination of the main compound and its process-related impurities, making it suitable for routine quality control in a pharmaceutical setting. journalijcar.org
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. It is particularly vital for the characterization of impurities, especially those present at low levels or co-eluting with the main peak. While HPLC-UV provides quantitative data, LC-MS provides molecular weight information, which is critical for identifying unknown substances. nih.gov
In the analysis of benzofuran derivatives, LC-MS with atmospheric pressure ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) is commonly used. nih.govresearchgate.net ESI is suitable for polar, ionizable molecules, while APCI can be effective for less polar compounds. Tandem mass spectrometry (MS/MS) further aids in structural elucidation by inducing fragmentation of a selected parent ion and analyzing the resulting fragment ions. researchgate.net This fragmentation pattern serves as a "fingerprint" that can be used to identify the structure of an impurity. researchgate.net In some cases, direct analysis of a benzofuran intermediate by LC-MS may be unsuccessful, necessitating on-line or post-column derivatization to yield a derivative that is amenable to MS analysis. nih.gov
Chemical derivatization is a strategy used to modify an analyte to enhance its analytical properties for chromatographic analysis. sci-hub.se For carboxylic acids like this compound, derivatization can improve chromatographic behavior, increase detection sensitivity, and enhance ionization efficiency in mass spectrometry. sci-hub.senih.govnih.gov
The carboxylic acid functional group can be converted into esters or amides, which can be less polar and exhibit better chromatographic peak shapes. sci-hub.seresearchgate.net More importantly, derivatization introduces a chromophore or fluorophore into the molecule, significantly lowering the limits of detection when using UV or fluorescence detectors. nih.gov
Several classes of derivatization reagents are available for carboxylic acids:
For UV/Fluorescence Detection: Reagents such as p-bromophenacyl bromide (BPB), coumarin (B35378) analogues, and 9-anthryldiazomethane (B78999) (ADAM) react with the carboxylic acid to form highly absorbing or fluorescent esters. nih.govlibretexts.orgthermofisher.com
For Mass Spectrometry Detection: Derivatization can be employed to introduce a readily ionizable group or a specific isotopic tag. Benzofurazan-based reagents have been developed specifically to enhance ESI-MS detection of fatty acids. nih.gov Other reagents, such as 3-nitrophenylhydrazine (B1228671) (3-NPH) and aniline, are used in combination with coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to form derivatives that show improved retention on reverse-phase columns and better ionization efficiency. nih.govnih.gov
| Reagent Class | Example Reagent | Reaction | Analytical Advantage |
|---|---|---|---|
| Alkyl Halides | p-Bromophenacyl bromide (BPB) | Esterification | Enhanced UV detection libretexts.org |
| Diazoalkanes | 9-Anthryldiazomethane (ADAM) | Esterification | High fluorescence sensitivity thermofisher.com |
| Hydrazines | 3-Nitrophenylhydrazine (3-NPH) | Amide formation (with EDC) | Improved LC retention and MS ionization nih.gov |
| Benzofurazans | DAABD-AE | Amide formation | Enhanced ESI-MS detection nih.gov |
The choice of derivatization reagent depends on the analytical objective, the nature of the sample matrix, and the available instrumentation.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure and properties of molecules. For benzofuran (B130515) derivatives, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311+G(d,p), are employed to predict a range of molecular characteristics. jetir.orgnih.gov
Geometry Optimization and Vibrational Frequency Analysis
The initial step in computational analysis involves geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. jetir.org For a molecule like 7-Methyl-1-benzofuran-6-carboxylic acid, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. researchgate.net
Following optimization, vibrational frequency analysis is performed. jetir.org This calculation serves two primary purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data to verify the structure of the synthesized compound. For instance, in studies of similar benzofuran carboxylic acids, a strong correlation has been found between calculated and experimental vibrational frequencies for key functional groups like the carboxylic acid O-H and C=O stretches. jetir.org
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. jetir.orgnih.gov The MEP map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and attractive to nucleophiles. For benzofuran carboxylic acids, the negative potential is generally concentrated around the oxygen atoms of the carboxylic acid group and the furan (B31954) ring, while the hydrogen atom of the hydroxyl group represents a region of high positive potential. jetir.orgresearchgate.net This visualization is crucial for understanding intermolecular interactions, such as hydrogen bonding. researchgate.net
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory is fundamental to explaining chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. jetir.org
The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. jetir.orgresearchgate.net A smaller HOMO-LUMO gap generally implies a more reactive molecule, as less energy is required to excite an electron from the HOMO to the LUMO. jetir.org For related benzofuran derivatives, the HOMO-LUMO gap has been calculated to be around 4.189 eV, suggesting high polarizability and reactivity. jetir.org FMO analysis helps in understanding the charge transfer interactions that occur within the molecule. researchgate.netresearchgate.net
Natural Bond Orbital (NBO) and Natural Population Analysis (NPA)
Natural Population Analysis (NPA), a part of the NBO method, calculates the distribution of charge on each atom, offering a more reliable picture than other methods like Mulliken population analysis. This information is vital for understanding the electrostatic properties and reactivity of the molecule.
Derivation and Interpretation of Global Reactivity Parameters (GRPs)
Ionization Potential (I): Approximated as -EHOMO.
Electron Affinity (A): Approximated as -ELUMO.
Electronegativity (χ): A measure of the molecule's ability to attract electrons, calculated as (I + A) / 2.
Chemical Potential (μ): The negative of electronegativity, μ = -χ.
Global Hardness (η): A measure of resistance to charge transfer, calculated as (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. jetir.org
Global Softness (S): The reciprocal of global hardness, S = 1 / η.
Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons, calculated as μ² / (2η). jetir.org
By calculating these parameters for this compound, one could quantitatively predict its reactivity profile and compare it with other related compounds. For a similar benzofuran derivative, these parameters have been calculated to understand its potential biological and toxicological characteristics. jetir.org
Computational Studies of Reaction Mechanisms and Energetics (e.g., Friedel-Crafts)
Computational chemistry is a powerful tool for elucidating the mechanisms of organic reactions. The Friedel-Crafts reaction, a common method for the acylation or alkylation of aromatic systems, is relevant to benzofurans. nih.govresearchgate.netresearchgate.net Theoretical studies can map the entire reaction pathway, identifying transition states and intermediates. wuxiapptec.com
By calculating the activation energies and reaction energies, researchers can predict the feasibility of a reaction and understand the factors that control its regioselectivity. wuxiapptec.com For instance, computational analysis of the acid-catalyzed cyclization to form benzofuran scaffolds has been used to predict product ratios by comparing the activation energies of different reaction pathways. wuxiapptec.com Such studies provide invaluable insights that can guide the design of synthetic routes for compounds like this compound. researchgate.netrsc.org
In Silico Approaches for Structure-Activity Relationship Prediction and Rational Drug Design
Computational chemistry and theoretical investigations have become indispensable tools in modern drug discovery, offering a rapid and cost-effective means to predict the biological activities of novel compounds and to guide the design of more potent and selective therapeutic agents. In the context of benzofuran derivatives, including the specific scaffold of this compound, in silico methods are instrumental in elucidating their structure-activity relationships (SAR) and in the rational design of new drug candidates. These approaches allow for the systematic exploration of how chemical modifications to the benzofuran core influence interactions with biological targets.
Molecular docking is a prominent computational technique used to predict the preferred orientation of a molecule when bound to a target protein. proquest.com This method helps in understanding the binding mode and affinity of benzofuran derivatives with various enzymes and receptors. For instance, studies on newly synthesized benzofuran derivatives have employed molecular docking to investigate their potential as anticancer agents. researchgate.net By computationally placing these compounds into the active sites of target proteins, researchers can estimate binding affinities and identify key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to their biological activity.
Quantitative Structure-Activity Relationship (QSAR) studies represent another powerful in silico approach. QSAR models correlate the biological activity of a series of compounds with their physicochemical properties or structural features. nih.gov For benzofuran derivatives, 2D-QSAR models have been developed to describe their bioactivity, such as their potential as vasodilators. nih.govnih.gov These models use various molecular descriptors to predict the activity of new analogs, thereby guiding the synthesis of compounds with enhanced therapeutic properties.
The following interactive table summarizes the results of molecular docking studies on a series of benzofuran derivatives against different protein targets, showcasing the binding affinity scores which are indicative of the interaction strength.
| Compound ID | Target Protein | Binding Affinity (kcal/mol) |
| Derivative 1 | 3EQM | -10.2 |
| Derivative 2 | 4HOE | -9.3 |
| Derivative 3 | 1XFF | -9.1 |
| Derivative 4 | 1AJ6 | -8.5 |
| Derivative 5 | 3S2P (CDK2) | -7.8 |
This table presents a compilation of binding affinity data from various studies on different benzofuran derivatives to illustrate the application of molecular docking. The specific derivatives and target proteins are part of broader research on the pharmacological potential of the benzofuran scaffold. proquest.comresearchgate.net
In the rational design of novel drugs, these computational methods are often used in a synergistic manner. For example, a library of virtual benzofuran-based compounds can be created and screened in silico against a specific biological target. The most promising candidates, based on their predicted binding affinities and interaction profiles, can then be synthesized and subjected to experimental validation. This approach significantly streamlines the drug discovery process by prioritizing compounds with a higher likelihood of success.
Further illustrating the utility of these methods, the table below provides IC50 values for a selection of benzofuran derivatives, which represent the concentration of a drug that is required for 50% inhibition in vitro. Such data is crucial for validating the predictions made by computational models.
| Compound ID | Target | IC50 (µM) |
| Compound A | EGFRWT | 1.62 |
| Compound B | EGFRT790M | 0.49 |
| Compound C | EGFRL858R/T790M/C797S | 0.98 |
| Compound D | PI3K | 2.21 |
| Compound E | VEGFR-2 | 68 (nM) |
This table showcases inhibitory concentration data for various benzofuran derivatives against different targets as reported in the literature. This data is essential for establishing a correlation between computational predictions and experimental outcomes. researchgate.netresearchgate.net
While specific computational studies on this compound are not extensively documented in the public domain, the established methodologies applied to other benzofuran derivatives provide a clear framework for how such investigations could be conducted. By leveraging molecular docking, QSAR, and other computational tools, the therapeutic potential of this specific compound and its analogs can be systematically explored.
Academic Research Applications and Future Development Frontiers
Utility in Complex Organic Molecule Synthesis as Intermediates
Benzofuran-6-carboxylic acid is a highly valued intermediate in multi-step organic synthesis due to its versatile chemical nature. chemicalbook.com The presence of both a carboxylic acid group and an aromatic ring system allows for a variety of chemical transformations, enabling the construction of more complex molecular architectures. chemicalbook.com Its role is particularly prominent in the synthesis of active pharmaceutical ingredients (APIs), where it serves as a key fragment. researchgate.netfigshare.com
One of the most significant applications is in the production of the drug Lifitegrast, where benzofuran-6-carboxylic acid is an essential starting material. researchgate.netthieme-connect.comresearchgate.net Efficient and scalable synthetic routes have been developed for benzofuran-6-carboxylic acid itself to ensure a steady supply for pharmaceutical manufacturing. google.comresearchgate.net Beyond this, the compound is also utilized as a crucial raw material in the catalytic synthesis of other pharmaceutical intermediates, such as methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate. chemicalbook.com This process is noted for its high yield and the purity of the resulting product, underscoring the importance of the benzofuran-6-carboxylic acid starting block. chemicalbook.com The structural rigidity and electronic properties of the benzofuran (B130515) ring make it an ideal foundation for building molecules with specific three-dimensional conformations required for biological activity.
Framework for Pharmaceutical Synthesis and Drug Design
The benzofuran nucleus is a privileged scaffold in drug discovery, and derivatives of 7-Methyl-1-benzofuran-6-carboxylic acid are integral to the design and synthesis of various therapeutic agents. rsc.orgtaylorandfrancis.com
The synthesis of Lifitegrast, a small-molecule integrin antagonist used for the treatment of dry eye disease, is a primary application of benzofuran-6-carboxylic acid. thieme-connect.comjustia.com The molecule is one of two key intermediates that are coupled to form the core structure of the drug. researchgate.net In the synthetic pathway, the benzofuran-6-carboxylic acid moiety is activated, often by converting it to benzofuran-6-carbonyl chloride, and then condensed with the other major fragment, a substituted tetrahydroisoquinoline-6-carboxylic acid derivative. google.com This reaction forms a critical amide bond, linking the two parts of the final drug molecule. justia.com
Furthermore, the benzofuran-6-carboxylic acid framework has been used as the starting point for designing and evaluating analogues of Lifitegrast. nih.gov Researchers have modified the way the benzofuran ring connects to the central tetrahydroisoquinoline scaffold to investigate the structure-activity relationship (SAR) and explore new compounds with potentially improved LFA-1/ICAM-1 antagonist activity. nih.gov
The benzofuran scaffold is increasingly recognized as a promising pharmacophore for the development of new anti-infective agents to combat the global challenge of antibiotic resistance. rsc.orgnih.gov Benzofuran derivatives have demonstrated a broad spectrum of biological activities, including antibacterial and antifungal properties. nih.govrsc.org
Specifically, benzofuran-6-carboxylic acid itself has been noted for its potential antimicrobial properties. chemicalbook.com Studies on related compounds, such as 2- and 3-benzofurancarboxylic acids, have shown their utility in treating infections caused by fungi and yeasts like Candida albicans. researchgate.net The inherent bioactivity of the benzofuran ring system makes it a focal point for medicinal chemists aiming to develop novel drugs for treating microbial diseases. researchgate.net The electronic nature of substituents on the benzofuran skeleton significantly affects its antimicrobial efficacy, making targeted synthesis of derivatives a key area of research. taylorandfrancis.com
The benzofuran core is a structural feature in numerous compounds investigated for their anticancer potential. nih.govnih.gov Benzofuran derivatives can exert antitumor effects through various mechanisms, including the induction of apoptosis (programmed cell death), blocking the cell cycle, and modulating estrogen receptors. tandfonline.com
Research has specifically highlighted the cytotoxic activity of benzofuran carboxylic acid derivatives. researchgate.netnih.govresearchgate.net For instance, certain benzofuran-based carboxylic acids have been synthesized and evaluated for their antiproliferative action against human breast cancer cell lines (MCF-7 and MDA-MB-231). rsc.orgacs.org In one study, a specific derivative showed efficacy against the MDA-MB-231 cell line with an IC₅₀ value comparable to the reference drug doxorubicin (B1662922) and was found to arrest the cell cycle in the G2-M phase. rsc.org The ester group at the C-2 position and heterocyclic substitutions have been identified as important for the cytotoxic activity of these compounds. rsc.org
Matrix metalloproteinases (MMPs) are a family of enzymes involved in tissue remodeling in both healthy and diseased states, including arthritis and cancer. mdpi.com Consequently, inhibitors of these enzymes are of significant therapeutic interest. The benzofuran scaffold has been successfully incorporated into the design of potent and selective MMP inhibitors.
Research has described the development of 3,4-disubstituted benzofuran derivatives as highly potent and selective inhibitors of MMP-13. nih.govresearchgate.net In these molecules, the benzofuran moiety serves as the P1' group, which interacts with the S1' pocket of the enzyme, a key determinant of inhibitor selectivity. researchgate.net Additionally, studies on dibenzofuran-based MMP-12 inhibitors have shown that furan (B31954) and carboxylic acid substructures can make a significant contribution to inhibitory activity. nih.gov This line of research demonstrates the potential of the benzofuran carboxylic acid framework as a foundation for developing targeted MMP inhibitors for various pathological conditions.
Contributions to Advanced Analytical Chemistry Methodologies
Beyond its role in synthesis, benzofuran-6-carboxylic acid contributes to the field of analytical chemistry, particularly in the quality control of pharmaceuticals. The compound is used as a key component in high-performance liquid chromatography (HPLC) methods designed to detect and quantify Lifitegrast and any related impurities in its preparations. chemicalbook.com
In this context, benzofuran-6-carboxylic acid can be used as a reference standard or a starting material marker in chromatographic analyses. Its distinct chemical structure and retention time allow analytical chemists to accurately identify and measure its presence, ensuring that the final drug product meets stringent purity and quality standards. This application is crucial for pharmaceutical manufacturing, where precise control over impurities is essential for the safety and efficacy of the medication. chemicalbook.com
Prospects for Novel Benzofuran Scaffold Development and Biological Exploration
The benzofuran nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active natural and synthetic compounds. rsc.orgtandfonline.com This foundational structure offers a versatile platform for the development of new therapeutic agents. rsc.orgnih.gov The inherent biological significance of the benzofuran core suggests that derivatives of this compound are promising candidates for future drug discovery and development efforts.
The development of novel benzofuran scaffolds is an active area of research, with scientists exploring various synthetic modifications to enhance or discover new biological activities. rsc.org The structure of this compound, with its methyl and carboxylic acid functional groups, provides strategic points for chemical elaboration. Future research will likely focus on creating libraries of analogues by modifying these groups and exploring substitutions at other positions on the benzofuran ring.
A significant frontier for the biological exploration of new benzofuran derivatives lies in the field of oncology. Benzofuran-based compounds have demonstrated a variety of anticancer activities, including the inhibition of tubulin polymerization, hypoxia-inducible factor-1 (HIF-1), Aurora B kinase, and VEGFR-2 activity. tandfonline.com Furthermore, some derivatives have been shown to induce apoptosis in various human cancer cell lines. tandfonline.comresearchgate.net The development of hybrid molecules, where the benzofuran scaffold is combined with other pharmacologically active moieties like pyrazole, indole, chalcone, triazole, piperazine, and imidazole, has emerged as a promising strategy to create potent cytotoxic agents against malignant tumors. tandfonline.comnih.gov
Another key area for future development is in the creation of novel antimicrobial agents to combat the rise of multidrug-resistant bacteria. rsc.orglatrobe.edu.au Benzofuran derivatives have shown activity against a range of bacterial and fungal pathogens. rsc.orgnih.gov For instance, certain derivatives have been identified as inhibitors of Mycobacterium tuberculosis DNA gyrase B and Mycobacterium protein tyrosine phosphatase B (mPTPB), which are crucial for mycobacterial survival. nih.gov Structure-activity relationship (SAR) studies will be essential to guide the design of new benzofuran-based compounds with enhanced antimicrobial potency and selectivity. rsc.org
The versatility of the benzofuran scaffold also extends to its potential application in treating inflammatory diseases and neurodegenerative disorders. tandfonline.comnih.gov For example, benzofuran-6-carboxylic acid has been utilized in the development of a potent LFA-1/ICAM antagonist for treating dry eye disease. chemicalbook.compharmaffiliates.com This highlights the potential for developing derivatives of this compound as targeted therapies for a range of conditions.
The table below summarizes the potential of various benzofuran derivatives in different therapeutic areas, providing a glimpse into the future of research on this versatile scaffold.
| Therapeutic Area | Biological Target/Activity | Example Benzofuran Scaffold |
| Oncology | VEGFR-2 Inhibition, Apoptosis Induction | Benzofuran-isatin conjugates, Halogenated benzofurans |
| Infectious Diseases | DNA Gyrase B Inhibition, Antifungal Activity | Substituted benzofurans, Visnagin derivatives |
| Inflammatory Diseases | LFA-1/ICAM Antagonism | Benzofuran-6-carboxylic acid derivatives |
| Neurodegenerative Disorders | Anti-Alzheimer's Activity | General benzofuran derivatives |
The continued exploration of novel synthetic methodologies and the expansion of biological screening will undoubtedly unlock the full therapeutic potential of the benzofuran scaffold, with this compound serving as a valuable starting point for the next generation of innovative medicines.
Q & A
Basic: What are the most reliable synthetic routes for 7-methyl-1-benzofuran-6-carboxylic acid, and how do reaction conditions influence yield?
Methodological Answer:
A two-step strategy is commonly employed for benzofuran derivatives: (i) cyclization of substituted phenols with α,β-unsaturated carbonyl intermediates, followed by (ii) selective carboxylation at the 6-position. For 7-methyl derivatives, pre-functionalization with a methyl group prior to cyclization is critical. Key reagents include K₂CO₃ or Cs₂CO₃ as bases in polar aprotic solvents (e.g., 1,4-dioxane) at 80–100°C. Yield optimization requires precise stoichiometric control of methylating agents (e.g., methyl iodide) and protection/deprotection of reactive sites to avoid side reactions .
Basic: Which spectroscopic techniques are recommended for structural elucidation of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign the methyl group (δ ~2.3–2.5 ppm in ¹H NMR; δ ~20–25 ppm in ¹³C NMR) and carboxylic proton (δ ~12–13 ppm, broad in ¹H NMR; δ ~170–175 ppm in ¹³C NMR).
- FT-IR : Confirm the carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680–1720 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₀H₈O₃) with <2 ppm error. Cross-referencing with literature data from analogous benzofuran carboxylates ensures accuracy .
Advanced: How can computational modeling predict the reactivity of this compound in catalytic reactions?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model electron density distribution, highlighting nucleophilic/electrophilic sites. For example:
- The methyl group at position 7 sterically hinders electrophilic substitution at adjacent positions.
- The carboxylic acid group enhances acidity (predicted pKa ~3.5–4.0), favoring deprotonation in basic media for coupling reactions.
MD simulations (e.g., GROMACS) assess solvation effects on reactivity. Validate predictions with experimental Hammett substituent constants .
Advanced: What strategies resolve contradictions in reported biological activity data for benzofuran-6-carboxylic acid derivatives?
Methodological Answer:
Discrepancies often arise from:
- Purity Variability : Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to confirm ≥98% purity. Impurities >2% (e.g., residual methyl esters) can skew bioassay results .
- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and solvent controls (DMSO ≤0.1%).
- SAR Analysis : Compare substituent effects (e.g., 7-methyl vs. 6-fluoro analogs) using IC₅₀ values from dose-response curves. Re-evaluate conflicting data with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Advanced: How can regioselective functionalization of this compound be achieved for drug discovery?
Methodological Answer:
- Protecting Groups : Temporarily block the carboxylic acid with tert-butyl esters to direct electrophiles to the benzofuran core.
- Transition Metal Catalysis : Pd-catalyzed C–H activation at position 3 or 4 (e.g., using Pd(OAc)₂ with directing groups like pyridine).
- Microwave-Assisted Synthesis : Enhance reaction rates and selectivity for amide bond formation at the 6-carboxylic acid group.
Monitor regiochemistry via NOESY NMR to confirm spatial proximity of substituents .
Basic: What are the stability considerations for this compound under varying storage conditions?
Methodological Answer:
- Temperature : Store at –20°C under inert gas (N₂/Ar) to prevent decarboxylation.
- Light Sensitivity : Amber vials reduce photodegradation; monitor via UV-Vis (λmax ~280 nm) for decomposition products.
- pH Stability : Avoid prolonged exposure to pH <2 (promotes protonation) or >8 (facilitates esterification). Accelerated stability studies (40°C/75% RH for 4 weeks) assess shelf life .
Advanced: How to design SAR studies for this compound targeting kinase inhibition?
Methodological Answer:
- Core Modifications : Synthesize analogs with halogens (F, Cl) at position 5 or nitro groups at position 2 to probe steric/electronic effects.
- Biochemical Assays : Test against recombinant kinases (e.g., c-Met, EGFR) using ADP-Glo™ kinase assays.
- Co-crystallization : Resolve X-ray structures with target kinases (e.g., PDB: 4R3P) to identify H-bonding (carboxylic acid with Lys/Arg residues) and hydrophobic interactions (methyl group with aliphatic pockets).
- MD Simulations : Calculate binding free energies (MM-PBSA/GBSA) to correlate structural changes with activity .
Basic: What chromatographic methods are optimal for purity analysis of this compound?
Methodological Answer:
- HPLC : Use a reversed-phase C18 column (5 μm, 250 × 4.6 mm) with a gradient of 0.1% formic acid in water (A) and acetonitrile (B). Elution: 10% B to 90% B over 20 min, flow rate 1.0 mL/min. Retention time ~8–10 min.
- TLC : Silica gel 60 F₂₅₄ plates with ethyl acetate/hexane/acetic acid (50:45:5 v/v); visualize under UV (254 nm) or iodine vapor.
Validate methods against certified reference standards (e.g., from MedChemExpress) .
Advanced: How to address low solubility of this compound in aqueous buffers for in vitro assays?
Methodological Answer:
- Co-solvents : Use DMSO (≤0.1%) or cyclodextrin-based solubilizers (e.g., HP-β-CD at 10 mM).
- pH Adjustment : Prepare stock solutions in 10 mM NaOH (pH ~9–10) followed by neutralization with buffer (e.g., PBS).
- Nanoformulation : Encapsulate in PLGA nanoparticles (≤200 nm) via nanoprecipitation. Characterize via DLS and dialysis-based release studies .
Advanced: What mechanistic insights explain the electrochemical behavior of this compound?
Methodological Answer:
Cyclic voltammetry (glassy carbon electrode, 0.1 M TBAPF₆ in acetonitrile) reveals:
- Oxidation Peaks : At ~1.2 V (vs. Ag/AgCl) due to benzofuran ring oxidation.
- Reduction Peaks : At –0.8 V for carboxylic acid protonation.
DFT-calculated HOMO/LUMO energies correlate with experimental redox potentials. Electrochemical impedance spectroscopy (EIS) assesses corrosion inhibition in metal-binding applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
